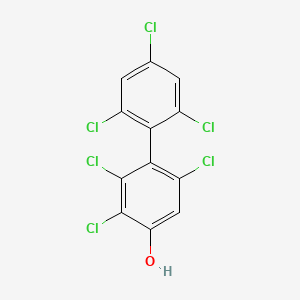

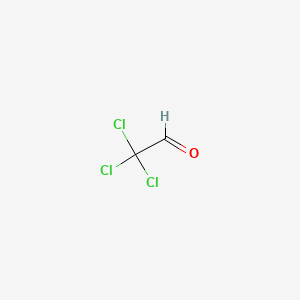

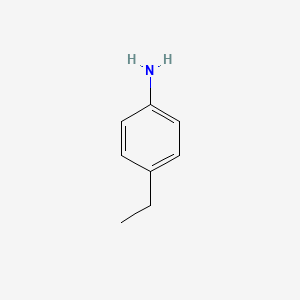

![molecular formula C10H14O5 B1216705 (1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid CAS No. 28874-45-5](/img/structure/B1216705.png)

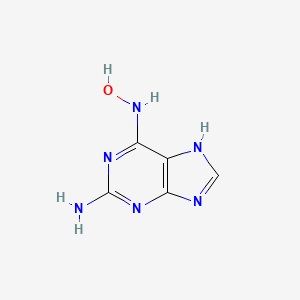

(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid, also known as Quisqualic acid, is a naturally occurring amino acid that is found in certain plants and fungi. It is a potent agonist of the ionotropic glutamate receptors, particularly the AMPA and kainate receptors, and has been used extensively in scientific research to study the mechanisms of these receptors.

科学的研究の応用

Enantioselective Synthesis

(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid is utilized in the enantioselective synthesis of various compounds. For example, Wirz et al. (2010) described its use in synthesizing A2a receptor antagonists, showcasing its role in the development of pharmaceutical intermediates (Wirz, Spurr, & Pfleger, 2010).

Synthesis of Analogs

Research by Kubyshkin et al. (2007) involved synthesizing a non-chiral analogue of 2-aminoadipic acid from dimethyl-meso-2,5-dibromohexanedioate, highlighting its potential in creating structurally unique compounds (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Anti-HIV Activity

A series of derivatives synthesized from 7-oxabicyclo[2.2.1]heptane-3-alkoxyl-carbonyl-2-dicarboxylic acids showed potential anti-HIV-1 activity, as explored by Song Dan-qing (2009). This indicates its relevance in antiviral drug development (Song Dan-qing, 2009).

Cytotoxicity Studies

Anderson and Dewey (1977) studied the cytotoxicity of various epoxide derivatives, including dimethyl exo-5,6-oxido-7-oxabicyclo[2.2.1]hept-2-ene-2,3-dicarboxylate, demonstrating its importance in cancer research (Anderson & Dewey, 1977).

Development of Convulsants

Research by Kawamura and Casida (1990) involved synthesizing convulsants from 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acids, illustrating its application in neurological research (Kawamura & Casida, 1990).

Synthesis of Optically Active Derivatives

Das et al. (1987) described the synthesis of optically active derivatives, emphasizing its role in creating chiral compounds for various applications (Das, Haslanger, Gougoutas, & Malley, 1987).

作用機序

Target of Action

Cantharidic acid is a selective inhibitor of Protein Phosphatase 2 (PP2A) and Protein Phosphatase 1 (PP1) . These proteins play a crucial role in many cellular processes, including cell growth, differentiation, mitotic cycle, and stress response .

Mode of Action

Cantharidic acid interacts with its targets (PP2A and PP1) by inhibiting their activity . This inhibition disrupts the normal functioning of these proteins, leading to various cellular changes .

Biochemical Pathways

The inhibition of PP2A and PP1 by cantharidic acid affects multiple biochemical pathways. It has been found to induce apoptosis, inhibit proliferation, block invasion/metastasis, and affect angiogenesis . It also influences transcriptional regulation and fatty acid metabolism .

Pharmacokinetics

Cantharidic acid is rapidly absorbed and reaches a higher concentration within 15 minutes to 2 hours after dosing in the kidney, liver, tumor, stomach, intestines, heart, and lung . Its clinical application is restricted due to its high toxicity, particularly towards the liver .

Result of Action

The molecular and cellular effects of cantharidic acid’s action are diverse. It has been shown to inhibit tumor growth by integrating multiple pathway networks in hepatocellular carcinoma . It also induces apoptosis and autophagy in hepatocytes . In addition, it can cause turbid swelling of cardiomyocytes and myocardial hemorrhage .

Action Environment

The action of cantharidic acid can be influenced by environmental factors. For example, the pH value can affect the stability of cantharidic acid, with its content gradually decreasing as the pH value rises . Furthermore, nanoparticle-based drug delivery systems have been explored to overcome the limitations of cantharidic acid derivatives .

生化学分析

Biochemical Properties

(1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to bind with specific dehydrogenases, altering their catalytic efficiency. Additionally, it interacts with transport proteins, facilitating its movement across cellular membranes. The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and binding pockets of proteins .

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell signaling pathways, particularly those involved in metabolic regulation and stress responses. For example, this compound can modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling molecules. Furthermore, it impacts gene expression by interacting with transcription factors and influencing their binding to DNA. This results in changes in the expression levels of genes involved in cellular metabolism and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating their catalytic functions. This binding is often facilitated by hydrogen bonds and hydrophobic interactions. Additionally, the compound can induce conformational changes in proteins, affecting their stability and function. It also influences gene expression by interacting with transcription factors, altering their ability to bind to DNA and regulate gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as upregulation of stress response genes and metabolic enzymes. These changes are indicative of the compound’s impact on cellular homeostasis and its potential for inducing cellular adaptation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and stress response mechanisms. At high doses, it can induce toxic effects, such as oxidative stress and cellular apoptosis. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with key metabolic enzymes, such as dehydrogenases and kinases, influencing their activity and the overall metabolic flux. The compound can also affect metabolite levels, leading to changes in cellular energy balance and redox states. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization and accumulation are influenced by its chemical properties, such as hydrophobicity and charge .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with metabolic enzymes and signaling proteins. It can also be found in the nucleus, where it influences gene expression by interacting with transcription factors. Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments, ensuring its proper function and activity .

特性

| { "Design of the Synthesis Pathway": "The synthesis of (1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, followed by the final conversion of the intermediate into the target compound.", "Starting Materials": [ "3-methyl-1-butene", "maleic anhydride", "methyl vinyl ketone", "sodium hydroxide", "acetic acid", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: 3-methyl-1-butene is reacted with maleic anhydride in the presence of catalytic amounts of acid to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is then hydrolyzed with sodium hydroxide to form the corresponding diacid.", "Step 3: The diacid is then converted to the corresponding diester by reaction with excess acetic anhydride.", "Step 4: The diester is then reduced with sodium borohydride to form the diol.", "Step 5: The diol is then oxidized with chromium trioxide in acetic acid to form the target compound, (1r,2s,3r,4s)-2,3-Dimethyl-7-Oxabicyclo[2.2.1]heptane-2,3-Dicarboxylic Acid." ] } | |

| 28874-45-5 | |

分子式 |

C10H14O5 |

分子量 |

214.21 g/mol |

IUPAC名 |

(2R,3S)-2,3-dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C10H14O5/c1-9(7(11)12)5-3-4-6(15-5)10(9,2)8(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5?,6?,9-,10+ |

InChIキー |

NMTNUQBORQILRK-OBDNUKKESA-N |

異性体SMILES |

C[C@@]1(C2CCC([C@@]1(C)C(=O)O)O2)C(=O)O |

SMILES |

CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |

正規SMILES |

CC1(C2CCC(C1(C)C(=O)O)O2)C(=O)O |

ピクトグラム |

Irritant |

同義語 |

cantharidic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。